

The Rise and Fall of Fasiglifam: A Technical Review of a GPR40 Agonist

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Fasiglifam hemihydrate*

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Fasiglifam (TAK-875) is a potent and selective agonist of the G protein-coupled receptor 40 (GPR40), also known as free fatty acid receptor 1 (FFAR1).[1][2] Developed by Takeda Pharmaceutical Company, it reached Phase III clinical trials for the treatment of type 2 diabetes mellitus.[3] Fasiglifam demonstrated significant efficacy in improving glycemic control with a low risk of hypoglycemia by enhancing glucose-dependent insulin secretion.[4][5] However, its development was terminated due to concerns about liver safety.[6][7] This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, clinical trial results, and the eventual discontinuation of Fasiglifam, with a focus on the scientific data and experimental methodologies.

Discovery and Synthesis

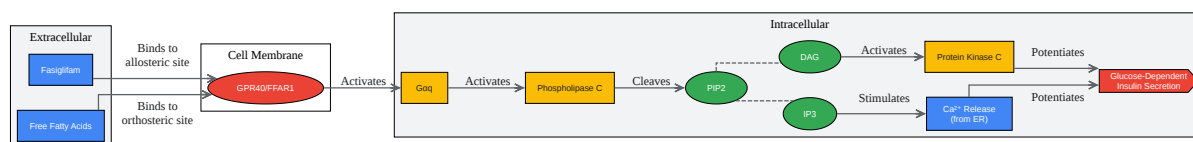
The discovery of Fasiglifam originated from a GPR40 agonist discovery program at Takeda.[3][8] The development process involved optimizing a lead compound, a phenylpropanoic acid derivative, to improve its in vitro agonist activity and pharmacokinetic profile.[8][9] Cyclization of the phenylpropanoic acid moiety led to the discovery of a dihydrobenzofuran derivative with enhanced properties, which ultimately resulted in the identification of Fasiglifam ([[(3S)-6-({2',6'-dimethyl-4'-[3-(methylsulfonyl)propoxy]biphenyl-3-yl}methoxy)-2,3-dihydro-1-benzofuran-3-yl]acetic acid hemihydrate).[8][10]

While a detailed, step-by-step synthesis protocol is proprietary, the general synthetic scheme has been described in scientific literature.[8][11] The synthesis involves the coupling of key intermediates to construct the biphenyl ether core, followed by the introduction of the dihydrobenzofuran acetic acid moiety.[8] Radiolabeled versions of Fasiglifam, such as ^{14}C -TAK-875 and ^3H -TAK-875, were synthesized for use in metabolic and binding studies.[11][12]

Mechanism of Action

Fasiglifam acts as an ago-allosteric modulator of GPR40, meaning it binds to a site on the receptor that is distinct from the binding site of endogenous free fatty acids (FFAs).[1][10][13] This allosteric binding potentiates the effect of FFAs on the receptor, leading to a robust, glucose-dependent insulin secretion from pancreatic β -cells.[1][10]

The signaling pathway initiated by Fasiglifam binding to GPR40 involves the activation of the G α_q protein subunit.[8][14] This, in turn, stimulates phospholipase C (PLC), leading to the production of inositol triphosphate (IP $_3$) and diacylglycerol (DAG).[14][15] IP $_3$ triggers the release of intracellular calcium (Ca^{2+}), while DAG activates protein kinase C (PKC).[15] The combined effect of increased intracellular Ca^{2+} and PKC activation enhances the exocytosis of insulin-containing granules, but only in the presence of elevated glucose levels.[15][16] This glucose dependency is a key feature that minimizes the risk of hypoglycemia.[4][16]



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Fasiglifam's GPR40 Signaling Pathway

Efficacy and Clinical Trial Data

Fasiglifam demonstrated promising efficacy in Phase II and Phase III clinical trials.[\[5\]](#)[\[17\]](#) It significantly reduced glycated hemoglobin (HbA1c) and fasting plasma glucose levels in patients with type 2 diabetes.[\[5\]](#)[\[17\]](#)

Phase III Clinical Trial (24 weeks) [5] [17]	Placebo	Fasiglifam 25 mg	Fasiglifam 50 mg
Change in HbA1c from baseline	+0.16%	-0.57%	-0.83%
Patients achieving HbA1c <6.9%	13.8%	30.2%	54.8%

A 52-week open-label Phase III study in Japanese patients also showed sustained reductions in HbA1c levels with both monotherapy and combination therapy.[\[18\]](#) A key advantage observed in these trials was the low incidence of hypoglycemia, which is a common side effect of other insulin secretagogues like sulfonylureas.[\[18\]](#)

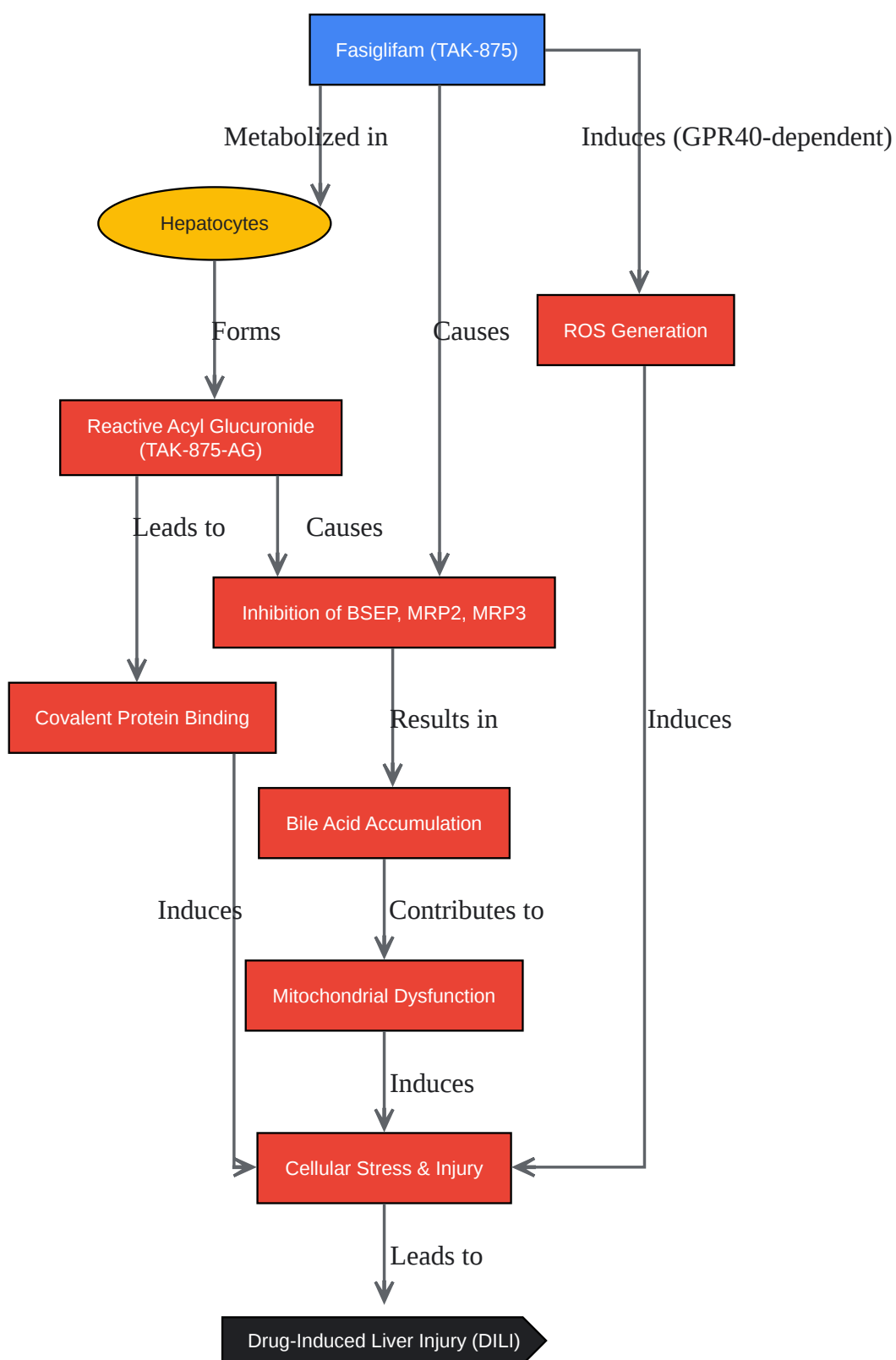
Hepatotoxicity and Discontinuation

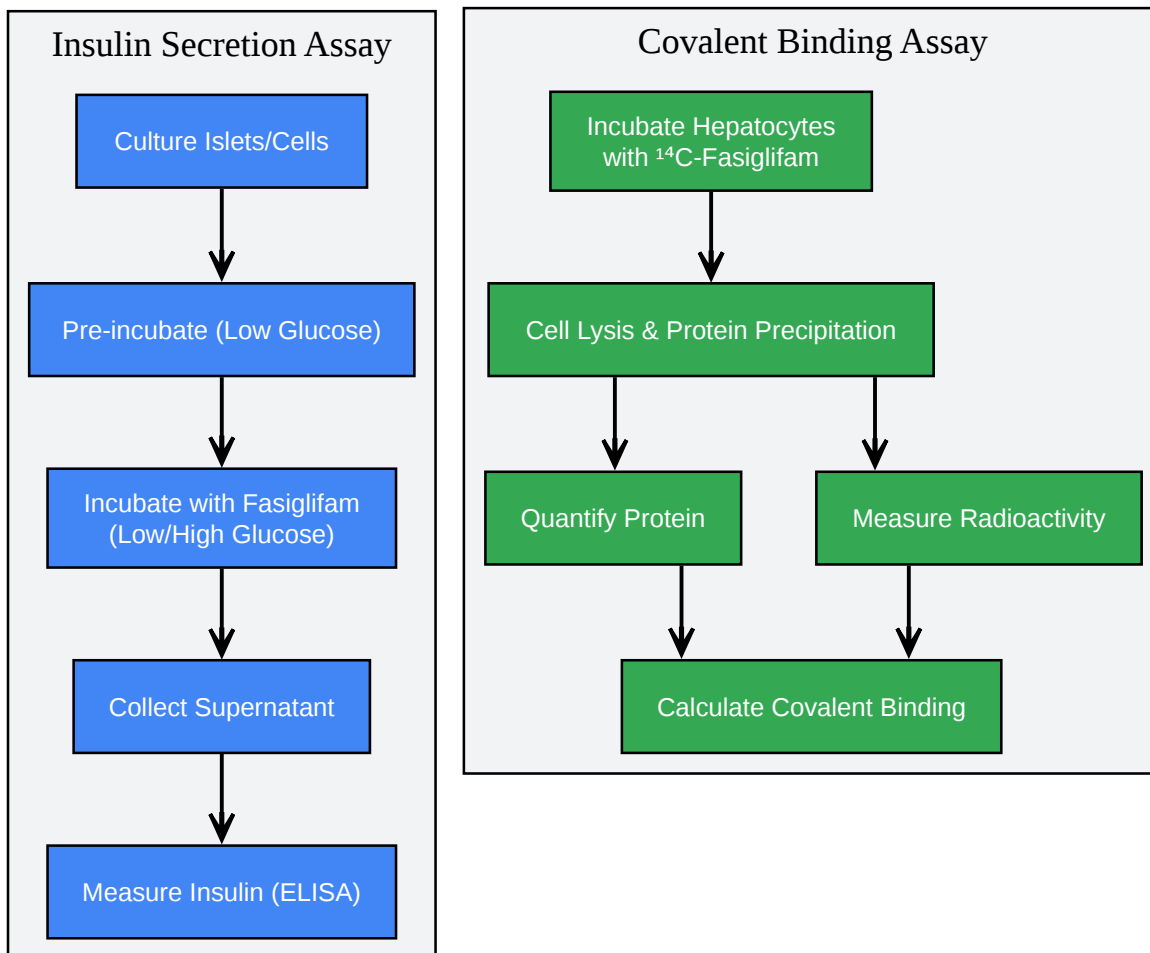
Despite its efficacy, the development of Fasiglifam was terminated in 2013 due to concerns about drug-induced liver injury (DILI).[\[6\]](#)[\[19\]](#) An increase in the incidence of elevated liver enzymes (ALT and AST) was observed in patients treated with Fasiglifam compared to placebo in Phase III trials.[\[7\]](#)[\[20\]](#)

Liver Enzyme Elevation ($\geq 3\times$ ULN) in Phase III Cardiovascular Outcomes Trial [20]	Placebo	Fasiglifam
Incidence	0.5%	2.1%

The proposed mechanism for Fasiglifam-induced hepatotoxicity involves the formation of a reactive acyl glucuronide (TAK-875-AG) metabolite in hepatocytes.[\[12\]](#) This metabolite can covalently bind to cellular proteins, leading to cellular stress and injury.[\[12\]](#) Additionally, TAK-875 and its glucuronide metabolite were found to inhibit bile salt export pump (BSEP) and

multidrug resistance-associated proteins (MRP2, MRP3), which could lead to the accumulation of bile acids and further contribute to liver damage.[12] Studies in HepG2 cells, a human hepatoma cell line, showed that Fasiniglifam induced cytotoxicity and reactive oxygen species (ROS) generation in a GPR40-dependent manner.[21]





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- To cite this document: BenchChem. [The Rise and Fall of Fasiglifam: A Technical Review of a GPR40 Agonist]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b595586#discovery-and-synthesis-of-fasiglifam]

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